2-Amino-1-(6-bromopyridin-3-yl)ethanone hydrochloride
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Overview
Description
2-Amino-1-(6-bromopyridin-3-yl)ethanone hydrochloride is an organic compound with the molecular formula C7H8BrClN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(6-bromopyridin-3-yl)ethanone hydrochloride can be achieved through several methods. One common approach involves the bromination of 2-acetylpyridine, followed by amination. The reaction typically involves the use of bromine or a brominating agent in the presence of a catalyst to introduce the bromine atom at the desired position on the pyridine ring. The subsequent amination step can be carried out using ammonia or an amine under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and amination reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(6-bromopyridin-3-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohols. Substitution reactions result in the replacement of the bromine atom with the nucleophile .
Scientific Research Applications
2-Amino-1-(6-bromopyridin-3-yl)ethanone hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Amino-1-(6-bromopyridin-3-yl)ethanone hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The bromine atom and the amino group play crucial roles in binding to the active site of enzymes, modulating their activity. The exact pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Amino-5-bromopyridin-3-yl)ethanone
- 1-(2-Amino-6-chloropyridin-3-yl)ethanone
- 1-(2-Amino-5-methylpyridin-3-yl)ethanone
Uniqueness
2-Amino-1-(6-bromopyridin-3-yl)ethanone hydrochloride is unique due to the specific positioning of the bromine atom on the pyridine ring, which influences its reactivity and binding properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Biological Activity
2-Amino-1-(6-bromopyridin-3-yl)ethanone hydrochloride is a compound that has garnered attention in pharmacological research due to its significant biological activity. This article provides a detailed overview of its properties, mechanisms of action, and potential applications based on recent studies.
- Molecular Formula: C_8H_8BrN_2O·HCl
- Molecular Weight: 251.51 g/mol
- Structure: The compound features a pyridine ring substituted with an amino group and a bromine atom, which enhances its reactivity and solubility in aqueous environments due to the hydrochloride form.
Mechanisms of Biological Activity
Research indicates that this compound can interact with various biological targets, potentially leading to the formation of reactive intermediates that affect the function of biological molecules. Its unique functional groups allow it to participate in a range of biochemical reactions, making it a valuable compound for drug development.
Key Mechanisms:
- Enzyme Inhibition: Derivatives of this compound have shown improved inhibition compared to established drugs such as acarbose, suggesting its potential as an antidiabetic agent.
- Antimicrobial Properties: Preliminary studies indicate that the compound exhibits antibacterial and antifungal activities, making it a candidate for further exploration in treating infections.
Antimicrobial Activity
A study examined the antimicrobial efficacy of various pyridine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0048 |
Escherichia coli | 0.0195 |
Bacillus subtilis | 0.0250 |
These results indicate that the compound possesses substantial antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
Structure-Activity Relationship (SAR)
The structural modifications of this compound have been explored to optimize its biological activity. A comparative analysis with similar compounds revealed that variations in substituents significantly influence antimicrobial efficacy:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
5-Acetyl-2-bromopyridine | C_8H_8BrN_O | Contains an acetyl group |
1-(6-Bromopyridin-3-yl)ethanol | C_8H_9BrN_O | Features a hydroxyl group |
1-(2-Amino-6-bromopyridin-3-YL)ethanone | C_8H_9BrN_2O | Similar structure but different functional group positioning |
This table illustrates how structural variations can lead to differences in biological activity, emphasizing the importance of SAR studies in drug design.
Applications and Future Directions
The promising biological activities of this compound suggest several potential applications:
- Drug Development: Its ability to inhibit key enzymes positions it as a candidate for developing new treatments for diabetes and other metabolic disorders.
- Antimicrobial Agents: Given its efficacy against various bacterial strains, further research could lead to the formulation of new antibiotics.
- Biochemical Reagents: The compound's reactivity makes it suitable for use as a biochemical reagent in synthetic chemistry.
Properties
Molecular Formula |
C7H8BrClN2O |
---|---|
Molecular Weight |
251.51 g/mol |
IUPAC Name |
2-amino-1-(6-bromopyridin-3-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C7H7BrN2O.ClH/c8-7-2-1-5(4-10-7)6(11)3-9;/h1-2,4H,3,9H2;1H |
InChI Key |
JXBMVXFFWIHDTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)CN)Br.Cl |
Origin of Product |
United States |
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